Danaidone
Overview
Description
Synthesis Analysis
A new synthesis approach for danaidone involves the conversion of acetonitriles into monosubstituted succinaldehydes and 3-substituted pyrroles, highlighting a convenient and versatile method. This methodology facilitated the preparation of danaidone, demonstrating the compound's accessible synthetic route from basic chemical precursors (Méndez et al., 1996). Additionally, two 1H-2,3-dihydropyrrolizine derivatives, essential for danaidone's synthesis, were developed, showcasing an improved method for nitrating pyrroles and offering an efficient two-step synthesis of danaidone with an overall 33% yield (Rajaraman & Jimenez, 2002).
Molecular Structure Analysis
Danaidone's structure is integral to its function as a semiochemical. The synthesis and structural analysis of related compounds, such as 2-quinuclidonium tetrafluoroborate, shed light on the significance of amide functional groups and the potential non-planarity in danaidone's structure, affecting its stability and reactivity (Tani & Stoltz, 2006).
Chemical Reactions and Properties
Danaidone's chemical properties are pivotal for its role in butterflies. The differential utilization of pyrrolizidine alkaloids by males of danaid butterflies for danaidone production in the alar scent organ highlights its chemical transformation from plant-derived precursors, emphasizing the selective biochemical pathways involved in danaidone's formation (Honda et al., 2005).
Physical Properties Analysis
The physical properties of danaidone, such as its volatility and solubility, contribute to its effectiveness as a pheromone. While specific studies on danaidone's physical properties were not directly found, research on related compounds and their dissolution rates can provide insights into the physical behavior of danaidone in biological and environmental contexts (Chen et al., 2004).
Scientific Research Applications
Danaidone in Butterfly Pheromone Production
Danaidone is a significant component in the pheromone production of certain butterflies, notably the Danaus and Parantica species. In the Danaus chrysippus males, danaidone is synthesized as a ketonic pheromone component, crucial for mating behavior. This synthesis requires the ingestion of pyrrolizidine alkaloids as precursors and involves specific contact behavior between different glandular organs of the butterflies. The presence of danaidone on the hairpencils is contingent upon these conditions, indicating its role in sexual selection and mating success in these species (Boppré, Petty, Schneider, & Meinwald, 1978).
In another study focusing on Parantica sita, it was found that danaidone production is directly linked to the ingestion of specific pyrrolizidine alkaloids (PAs). The study demonstrates that only certain PAs can be effectively transformed into danaidone, highlighting the selective ingestion of these compounds by male butterflies for pheromone production (Honda, Honda, Yamamoto, & Ômura, 2005).
Danaidone in Alar Scent Organ of Butterflies
The utilization of danaidone extends to the alar scent organ of butterflies, particularly in the Parantica sita males. Danaidone is secreted from the alar androconial organ (sex brand) of these butterflies. The study demonstrates a correlation between the ingestion of certain PAs and the production of danaidone, with varying efficiencies observed among different types of PAs. The ability of P. sita males to convert limited chemical types of PAs into danaidone suggests a complex biochemical process underlying this pheromone production (Honda et al., 2005).
Safety And Hazards
Future Directions
While there is limited information on future directions specifically related to Danaidone, the study of plant-derived alkaloids and their utilization by insects is a field of ongoing research . Further studies could explore the role of Danaidone and similar compounds in other species, as well as potential applications in pest control or other areas.
properties
IUPAC Name |
7-methyl-2,3-dihydropyrrolizin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209446 | |
Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one | |
CAS RN |
6064-85-3 | |
Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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